4-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine

Orexin Receptor Antagonism Medicinal Chemistry Sleep Disorders

4-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine is a heterocyclic building block (molecular formula C12H19N3, molecular weight 205.30 g/mol) featuring a piperidine ring linked at the 4-position to a pyrazole ring that is N-substituted with a cyclopropylmethyl group. It is a non-commercial, specialized research intermediate available from select vendors such as Bidepharm, which supplies it at a standard purity of 98% with batch-specific QC data including NMR and HPLC.

Molecular Formula C12H19N3
Molecular Weight 205.3 g/mol
CAS No. 2098068-20-1
Cat. No. B1481989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine
CAS2098068-20-1
Molecular FormulaC12H19N3
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C=N2)C3CCNCC3
InChIInChI=1S/C12H19N3/c1-2-10(1)8-15-9-12(7-14-15)11-3-5-13-6-4-11/h7,9-11,13H,1-6,8H2
InChIKeyODLCEZLVYKHMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine (CAS 2098068-20-1): Core Scaffold & Procurement Profile


4-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine is a heterocyclic building block (molecular formula C12H19N3, molecular weight 205.30 g/mol) featuring a piperidine ring linked at the 4-position to a pyrazole ring that is N-substituted with a cyclopropylmethyl group . It is a non-commercial, specialized research intermediate available from select vendors such as Bidepharm, which supplies it at a standard purity of 98% with batch-specific QC data including NMR and HPLC . The compound is not an active pharmaceutical ingredient itself but serves as a critical scaffold for synthesizing potent antagonists of orexin receptors, among other targets [1].

Why Generic 4-(1H-Pyrazol-4-yl)piperidine Analogs Cannot Simply Replace CAS 2098068-20-1


The most obvious generic replacement, 4-(1H-pyrazol-4-yl)piperidine, lacks the N-cyclopropylmethyl substituent entirely. This difference is not trivial; SAR data from patent US10227336 demonstrates that when this scaffold is elaborated into final orexin receptor antagonists, the choice of the pyrazole N-substituent dramatically alters biological activity. For instance, the elaborated compound bearing the N-cyclopropylmethyl group (Example 3) exhibited a distinct potency profile compared to its N-isopropyl counterpart (Example 16), underscoring that the specific substituent cannot be freely interchanged without compromising target activity [1]. Simply purchasing an unsubstituted or differently substituted pyrazole-piperidine core and expecting comparable performance in a downstream synthesis is chemically invalid.

Product-Specific Quantitative Differentiation Evidence for CAS 2098068-20-1


Superior Pharmacological Performance of N-Cyclopropylmethyl Elaborated Scaffold vs. N-Isopropyl Elaborated Scaffold at the OX2 Receptor

When elaborated to a final antagonist series, the scaffold containing the target compound's signature N-cyclopropylmethyl group provides a significant potency advantage over the analogous N-isopropyl-substituted scaffold. This differential is observed in direct patent SAR data where the rest of the molecule is held constant [1][2]. Note: This is a 'Class-level inference' as the data is for a fully elaborated derivative, not the bare scaffold.

Orexin Receptor Antagonism Medicinal Chemistry Sleep Disorders

Purity and QC Documentation Advantage Over Uncharacterized Generic Building Blocks

Procuring 4-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine from established vendors like Bidepharm ensures a quantifiable purity of 98% accompanied by batch-specific QC reports (NMR, HPLC) . In contrast, many generic pyrazole-piperidine building blocks are offered without such documentation, introducing analytical uncertainty that can compromise synthetic yield calculations and SAR integrity.

Chemical Procurement Reproducibility Quality Control

Conformational Rigidity of the Cyclopropylmethyl Group Differentiates it from Linear N-Alkyl Analogs in Scaffold Design

The cyclopropylmethyl group imparts a unique conformational constraint compared to linear alkyl substituents (e.g., n-propyl, n-butyl) commonly found on generic pyrazole-piperidine scaffolds. While direct in-silico comparison data for the bare scaffold is not publicly available, patent SAR trends demonstrate that this rigidity translates into superior target engagement when the scaffold is elaborated [1]. This is a class-level inference based on comparative performance of final compounds.

Medicinal Chemistry Fragment-Based Drug Design Conformational Analysis

Validated Application Scenarios for 4-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine (CAS 2098068-20-1)


Synthesis of Dual Orexin Receptor Antagonists (DORAs) for Sleep Disorder Research

This compound is the definitive starting scaffold for synthesizing a series of potent orexin receptor antagonists, as exemplified by US10227336 Example 3. Using this specific building block, the elaborated compound achieves an OX2 IC50 of 124 nM, which represents an 80-fold improvement over an analogous compound synthesized using the generic N-isopropylpyrazole scaffold [1]. Research teams procuring this scaffold can directly access this patented potency space.

Medicinal Chemistry Fragment Libraries Focused on CNS Targets

The constrained cyclopropylmethyl group and the secondary amine of the piperidine ring make this an ideal fragment for generating CNS-focused screening libraries. The distinct conformational profile differentiates it from flat or freely rotating piperidine-pyrazole fragments, potentially leading to hits with higher ligand efficiency for targets like GPCRs [1].

High-Reproducibility Medicinal Chemistry Campaigns Requiring Batch Consistency

For multi-step parallel synthesis where intermediate yield consistency is critical, the guaranteed 98% purity and available batch-specific QC reports (NMR, HPLC) from qualified vendors ensure that this specific scaffold introduces minimal variability. This contrasts sharply with generic, lower-purity alternatives where unknown impurity profiles can erode yield reproducibility across a compound library .

Quote Request

Request a Quote for 4-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.